11-cis-Retinal
Overview
Description
11-cis-Retinal, a C20 diterpenoid compound, is the chromophore of visual pigments like rhodopsins and pigments in Halobacterium halobium. It is covalently bound to the receptor protein through a protonated Schiff base, with variations between the 11-cis isomer in rhodopsins and the all-trans isomer in H. halobium pigments (Nakanishi, 1991).
Synthesis Analysis
The synthesis of 11-cis-retinaldehyde, a key step in the biosynthetic pathway of all visual pigments in higher animals, occurs primarily in the retinal pigment epithelium. This process is compartmentalized, with the enzyme 11-cis retinol dehydrogenase playing a crucial role (Simon et al., 1999).
Molecular Structure Analysis
11-cis-Retinal's absorption spectrum is significantly influenced by a cis bond between carbon atoms 11 and 12. This cis bond results in steric hindrance and a bend in the molecule, which are critical for its unique absorption properties (Sperling & Rafferty, 1969).
Chemical Reactions and Properties
Upon heating, 11-cis-retinal undergoes isomerization to produce a mix of all-trans-retinal and 13-cis-retinal. This process involves a combination of classical internal rotation and pericyclic reactions, highlighting the compound's complex thermal behavior (Silva López et al., 2009).
Physical Properties Analysis
The conformation of 11-cis-retinal in visual pigments is influenced by its bond structure, specifically the cis bond at the 11th carbon. This conformation is essential for the visual process, as it allows for the cis-trans isomerization that triggers the visual signal (Sperling, 1973).
Chemical Properties Analysis
The isomerization from all-trans-retinol to 11-cis-retinol, a key metabolic step in vision, is believed to be driven by the chemical energy in the bonds of the membrane itself. This process involves a group transfer reaction forming a retinyl ester from a lipid acyl donor and vitamin A (Deigner et al., 1989).
Scientific Research Applications
Role in Visual Pigments : 11-cis-retinal is the chromophore of visual pigments. Its characterization is essential for developing approaches to ameliorate blinding eye diseases associated with visual cycle defects (Saari, 2012).
Photoreceptor Sensitivity : It has been found that 11-cis isomers of retinal and retinol can increase rhodopsin content and photic sensitivity in previously bleached receptors in the bullfrog retina, indicating its importance in visual sensitivity (Perlman, Nodes, & Pepperberg, 1982).
Regeneration of the Visual System : The production of 11-cis-retinal in adjacent retinal pigment epithelial cells is crucial for the regeneration of the vertebrate visual system (McBee et al., 2000).
Visual Excitation : 11-cis retinal's isomerization to the all-trans form is a key event during visual excitation in vertebrate rods (Honig & Karplus, 1971).
Regeneration in Daylight : The retinal G protein-coupled receptor (RGR) is involved in 11-cis-retinal regeneration, which is critical for maintaining eye responsiveness in daylight (Choi et al., 2020).
Involvement in Disease : Impairments in the pathways that transform all-trans-retinal back to 11-cis-retinal are associated with mild to severe forms of retinal dystrophy, highlighting its therapeutic significance (Kiser & Palczewski, 2020).
Safety And Hazards
Under moderate light exposure conditions, all-trans-retinal is continuously recycled to 11-cis-retinal by RPE cells and is not hazardous for cells . When light exposure is longer or more intense, all-trans-retinal accumulates and its activation by blue light can cause oxidative stress that damages the cellular components of the outer segment of the photoreceptors .
Future Directions
There are ongoing research and clinical trials exploring the therapeutic potential of targeting IRBP in retinal diseases . Manipulating the expression of IRBP in the retina could potentially rescue or prevent photoreceptor degeneration in many retinal diseases . Another promising direction is the use of synthetic 9-cis-retinyl acetate as a replacement for the missing 11-cis-retinal .
properties
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-IOUUIBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415057 | |
Record name | 11-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
11-cis-Retinal | |
CAS RN |
564-87-4 | |
Record name | 11-cis-Retinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=564-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinal, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64.4 °C | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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